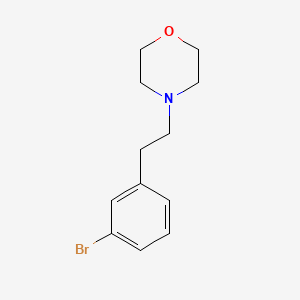

4-(3-Bromophenethyl)morpholine

Descripción

Significance of Morpholine (B109124) and its Derivatives in Medicinal Chemistry and Chemical Biology

The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry. nih.govbiosynce.comwikipedia.org Its prevalence in a multitude of approved and experimental drugs stems from its favorable physicochemical, metabolic, and biological properties. nih.gov The morpholine moiety is often incorporated into molecular structures to enhance drug-like characteristics such as aqueous solubility, a critical factor for drug absorption. biosynce.com Furthermore, its presence can improve pharmacokinetic profiles. nih.gov

This versatile scaffold is considered a "privileged structure" because, when appropriately substituted, it can interact with a wide array of biological targets. nih.gov The nitrogen atom of the morpholine ring is a weak base, which, along with the opposing oxygen atom, imparts a unique pKa value and conformational flexibility. nih.gov This allows molecules containing this ring to participate in various hydrophilic and lipophilic interactions, which is particularly advantageous for designing drugs that need to cross the blood-brain barrier. nih.gov

The utility of morpholine is demonstrated in a range of pharmaceuticals. For instance, it is a key building block in the antibiotic Linezolid, where it plays a crucial role in binding to the bacterial ribosome. biosynce.comwikipedia.org It is also found in the anticancer agent Gefitinib and the analgesic Dextromoramide. wikipedia.org The diverse biological activities associated with morpholine derivatives include anti-inflammatory, anticancer, antidepressant, and antifungal properties, among others. ontosight.airesearchgate.net

Overview of the 4-(3-Bromophenethyl)morpholine Scaffold within Heterocyclic Systems

This compound belongs to the class of N-substituted morpholines. Its structure is characterized by a morpholine ring connected via its nitrogen atom to a two-carbon ethyl linker, which is in turn attached to a phenyl (benzene) ring. A bromine atom is substituted on this phenyl ring at the meta-position (position 3).

This specific arrangement places the compound within the broader family of phenethylamine (B48288) derivatives, which are known for their presence in a wide range of biologically active molecules. mdpi.com The scaffold combines the features of a morpholine, known to improve physicochemical properties, with a bromophenethyl group. The bromine atom on the aromatic ring serves as a valuable synthetic handle. It can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the straightforward synthesis of more complex molecules. This makes this compound a useful intermediate and building block in the creation of chemical libraries for drug discovery and materials science.

Historical Context of Phenethylamine and Morpholine Hybrid Structures in Drug Discovery

The 2-phenethylamine motif is a fundamental component in many naturally occurring and synthetic bioactive compounds, including key neurotransmitters like dopamine (B1211576) and norepinephrine. mdpi.com Historically, this structural unit has been a focal point for the development of drugs targeting the central nervous system (CNS). mdpi.comresearchgate.net

The strategy of combining the phenethylamine scaffold with a morpholine ring has been employed in drug design to modulate the properties of the resulting hybrid molecule. The morpholine ring is often introduced to alter the parent molecule's solubility, metabolic stability, and receptor-binding profile. nih.govbiosynce.com For example, in the development of antagonists for the Dopamine D4 receptor, a potential target for treating addiction, researchers have explored N-phenethylmorpholine structures. vanderbilt.edu In one study, the (R)-enantiomer of a benzimidazole (B57391) derivative containing a phenethylmorpholine core was identified as the active isomer against the D4 receptor. acs.org

Current Research Landscape and Unaddressed Questions Regarding this compound

Current research involving this compound appears to be centered on its utility as a synthetic intermediate rather than on its own biological activity. The presence of the bromine atom on the phenethyl moiety makes it a versatile building block for creating more complex molecular architectures. For instance, it has been used in the synthesis of novel pyrazolo[4,3-d]pyrimidine derivatives, which were evaluated for anti-inflammatory activities. nih.govtandfonline.com In these syntheses, the bromophenethyl group is a reactant, highlighting the compound's role as a precursor.

While the isomeric compound, 4-(4-Bromophenethyl)morpholine, is noted for its potential application as a "Protein Degrader Building Block" in the development of technologies like PROTACs (Proteolysis Targeting Chimeras), similar specific applications for the 3-bromo isomer are not as well-documented in the available literature. vulcanchem.com This suggests an area ripe for exploration.

Key unaddressed questions regarding this compound include:

What is the specific biological activity profile of the compound itself? While its derivatives have been studied, the intrinsic activity of the parent molecule remains largely unexplored.

Could this compound or its derivatives also function as building blocks for targeted protein degradation, similar to its 4-bromo counterpart?

What are the full structure-activity relationships (SAR) for derivatives synthesized from this scaffold? While some derivatives have been made, a systematic exploration could reveal novel bioactive agents. liverpool.ac.uk

Beyond its use in creating anti-inflammatory agents, what other classes of biologically active compounds could be accessed using this starting material?

The existing research firmly establishes this compound as a valuable tool in synthetic chemistry. However, its own biological potential and the full scope of its applications in areas like targeted protein degradation remain open fields for future investigation.

Compound Properties

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 364793-86-2 | sigmaaldrich.com |

| Molecular Formula | C12H16BrNO | sigmaaldrich.com |

| Molecular Weight | 270.17 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| InChI Key | NEGPEQDLCZSZHD-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[2-(3-bromophenyl)ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-12-3-1-2-11(10-12)4-5-14-6-8-15-9-7-14/h1-3,10H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGPEQDLCZSZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Bromophenethyl Morpholine and Analogous Structures

Strategies for the Construction of the Morpholine (B109124) Ring System in Substituted Phenethyl Analogues

The synthesis of the morpholine ring, a privileged scaffold in medicinal chemistry, can be achieved through several robust methods, including intramolecular cyclizations and multicomponent reactions. researchgate.netnih.gov These strategies offer versatility in introducing various substituents onto the heterocyclic core.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective strategy for forming the morpholine ring, typically involving the formation of a C-N or C-O bond in a precursor molecule. organic-chemistry.org A prevalent method starts with N-substituted vicinal amino alcohols. researchgate.net For instance, N-phenethyl-2-aminoethanol derivatives can undergo cyclization to yield the corresponding 4-phenethylmorpholine. This transformation is often achieved by converting the hydroxyl group into a good leaving group (e.g., tosylate, mesylate, or halide) followed by base-promoted intramolecular nucleophilic substitution by the nitrogen atom.

Another approach involves the reaction of 1,2-amino alcohols with reagents like ethylene sulfate in a two-step, redox-neutral protocol. chemrxiv.org This method allows for the clean isolation of N-monoalkylation products, which can then be cyclized to form the morpholine ring. chemrxiv.org Gold-catalyzed cyclization of alkynylamines or alkynylalcohols also provides an efficient route to morpholine derivatives. rsc.org

Below is a table summarizing various conditions for intramolecular cyclization to form morpholine rings.

| Starting Material Type | Reagents and Conditions | Product Type | Reference |

| N-Substituted Amino Alcohol | 1. Chloroacetyl chloride, NaOH, H₂O, DCM; 2. aq. KOH, IPA | Substituted Morpholin-3-one | researchgate.net |

| N-Substituted Amino Diol | NaH and TsCl, followed by heating | N-Substituted Morpholine | researchgate.net |

| 1,2-Amino Alcohol | Ethylene sulfate, tBuOK | N-Substituted Morpholine | chemrxiv.org |

| Alkynylamines/Alkynylalcohols | Gold Catalyst (1.0 mol%) | Substituted Morpholines | rsc.org |

| Vinyloxiranes & Amino-alcohols | 1. Pd(0) catalyst; 2. Fe(III) catalyst (in situ) | Di- and Tri-substituted Morpholines | organic-chemistry.org |

Multicomponent Reactions for Morpholine Core Synthesis

Multicomponent reactions (MCRs) offer a powerful and efficient de novo approach for assembling highly substituted morpholine rings in a single synthetic operation. nih.govacs.org This strategy allows for maximal control over the substitution pattern and improves ligand efficiency compared to sequential synthesis. nih.gov One notable MCR is the Ugi four-component reaction.

In this context, an Ugi reaction involving an amine, an α-halo aldehyde or ketone, an isocyanide, and an azide (such as sodium azide or trimethylsilyl azide) can generate a complex adduct. nih.govacs.org This intermediate is designed to undergo a subsequent intramolecular SN2 reaction. Under basic conditions (e.g., using sodium hydride), the hydroxyl or amino group within the adduct displaces the α-halide, leading to the formation of the morpholine or piperazine ring, respectively. nih.govacs.org This process can even be performed as a one-pot Ugi-cyclization procedure, further simplifying the synthesis. acs.org

The table below illustrates the synthesis of various morpholine derivatives using a one-pot Ugi-cyclization procedure. nih.gov

| Amine (R¹NH₂) | Aldehyde (R²CHO) | Isocyanide (R³NC) | Final Morpholine Product | Overall Yield (%) |

| 2-Hydroxyethylamine | Chloroacetaldehyde | tert-Butyl isocyanide | 4-(tert-Butyl)-2-(chloromethyl)morpholine | 50 |

| 2-Aminoethanol | Bromoacetaldehyde | Cyclohexyl isocyanide | 2-(Bromomethyl)-4-cyclohexylmorpholine | 55 |

| 1-Aminopropan-2-ol | Chloroacetaldehyde | Benzyl (B1604629) isocyanide | 4-Benzyl-2-(chloromethyl)-5-methylmorpholine | 48 |

| 2-Hydroxyethylamine | 2-Bromopropionaldehyde | tert-Butyl isocyanide | 4-(tert-Butyl)-2-(bromomethyl)-3-methylmorpholine | 45 |

Asymmetric Synthesis and Enantioselective Pathways for Chiral Morpholine Derivatives

The synthesis of enantiomerically pure chiral morpholines is of significant interest due to their prevalence in bioactive molecules. Asymmetric hydrogenation is a highly effective method for producing 2-substituted chiral morpholines. rsc.org This approach utilizes unsaturated morpholine precursors, which are hydrogenated using a chiral catalyst, such as a bisphosphine-rhodium complex. This method can achieve quantitative yields and excellent enantioselectivities, often up to 99% enantiomeric excess (ee). rsc.org

Another established enantioselective pathway involves the use of chiral building blocks. For example, enantiomerically pure (S)-epichlorohydrin can serve as a starting material for the synthesis of chiral 2-(hydroxymethyl)morpholines and other bi- or tricyclic morpholine derivatives. researchgate.net This "chiral pool" approach ensures the stereochemistry of the final product is controlled from the outset of the synthetic sequence. The synthesis of chiral ligands for specific biological targets, such as dopamine (B1211576) receptors, has also been accomplished through multi-step sequences involving key reactions like asymmetric 1,3-dipolar cycloaddition. nih.gov

Functionalization of the Phenethyl Moiety via Bromination Techniques

Incorporating the 3-bromo substituent onto the phenethyl moiety requires careful consideration of regioselectivity. The choice between direct bromination of a phenethyl intermediate and an indirect approach using a pre-brominated starting material is critical.

Regioselective Bromination of Phenethyl Intermediates

Direct electrophilic aromatic bromination of a phenethylamine (B48288) or N-phenethylmorpholine intermediate presents a significant regiochemical challenge. The ethylamine or morpholinoethyl substituent is an activating group and an ortho, para-director. mdpi.com Consequently, direct bromination with reagents like Br₂ or N-bromosuccinimide (NBS) would likely yield a mixture of 2-bromo (ortho) and 4-bromo (para) isomers, with little to no formation of the desired 3-bromo (meta) product.

Achieving meta-selective bromination would necessitate more advanced strategies. One theoretical approach could involve the installation of a meta-directing group on the aromatic ring, performing the bromination, and then removing or transforming the directing group. Another possibility could be the use of radical-based bromination under specific conditions that might override the conventional directing effects, though this remains a less predictable method. rsc.org The development of highly regioselective electrophilic aromatic brominations is an ongoing area of research, with various reagents and catalyst systems being explored to control positional selectivity. mdpi.com

Direct and Indirect Approaches for Incorporating the 3-Bromo Substituent

Given the challenges of regioselective direct bromination, indirect approaches are generally preferred for the synthesis of 4-(3-Bromophenethyl)morpholine. These methods begin with aromatic precursors that already contain the bromine atom at the desired 3-position.

A common indirect strategy involves the N-alkylation of morpholine with a suitable 3-bromophenethyl electrophile. The synthesis of this electrophile can be accomplished through several routes:

From 3-Bromophenylacetic Acid: This starting material can be reduced to 2-(3-bromophenyl)ethanol. The alcohol is then converted into a better leaving group, such as a tosylate or bromide (e.g., using PBr₃ or CBr₄/PPh₃), to create 1-(2-bromoethyl)-3-bromobenzene, which can subsequently be reacted with morpholine to yield the final product.

From 3-Bromobenzaldehyde: Reductive amination of 3-bromophenylacetaldehyde (which can be prepared from 3-bromobenzaldehyde) with morpholine in the presence of a reducing agent like sodium triacetoxyborohydride is another viable and direct route to the target compound.

Cross-Coupling Reactions: Modern cross-coupling methodologies can also be employed. For instance, a nickel/photoredox-catalyzed coupling of an aryl halide with an activated aziridine could potentially be adapted to synthesize β-phenethylamine derivatives. acs.org Starting with 1,3-dibromobenzene or 1-bromo-3-iodobenzene would install the required 3-bromo substituent from the beginning of the synthesis.

These indirect pathways provide unambiguous control over the position of the bromine substituent, ensuring the selective formation of the 3-bromo isomer.

Coupling Reactions for Phenethyl-Morpholine Linkage Formation

The construction of the N-(phenethyl) bond is the cornerstone of synthesizing this compound. This can be achieved through several reliable synthetic strategies.

Direct N-alkylation of morpholine with a suitable electrophile is a fundamental and widely used approach for forming N-substituted morpholine compounds. This method typically involves the reaction of the morpholine nitrogen, acting as a nucleophile, with an alkyl halide or a derivative.

One common strategy is the reaction of morpholine with a halogenated hydrocarbon in the presence of a base. google.com For the synthesis of this compound, this would involve reacting morpholine with 1-(2-bromoethyl)-3-bromobenzene. A base is used to neutralize the hydrohalic acid byproduct. The reaction conditions are generally mild and the reagents are often inexpensive and readily available. google.com

Another powerful alkylation method is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is used as the alkylating agent. researchgate.net This process, often catalyzed by transition metals like silver or iridium, involves the in-situ oxidation of the alcohol (e.g., 2-(3-bromophenyl)ethanol) to an aldehyde. researchgate.netnih.gov The aldehyde then reacts with morpholine to form an enamine or iminium ion intermediate, which is subsequently reduced by the hydrogen "borrowed" from the alcohol, yielding the N-alkylated morpholine and water as the only byproduct. researchgate.netresearchgate.net This approach is considered a green chemistry method as it avoids the use of pre-functionalized alkyl halides and minimizes waste. researchgate.netresearchgate.net

| Alkylation Method | Alkylating Agent | Catalyst/Base | Key Features |

| Direct Alkylation | Alkyl Halide (e.g., 1-(2-bromoethyl)-3-bromobenzene) | Inorganic Base (e.g., K2CO3, NaHCO3) | Straightforward, uses readily available materials. google.com |

| "Borrowing Hydrogen" | Alcohol (e.g., 2-(3-bromophenyl)ethanol) | Transition Metal Catalyst (e.g., Ag, Ru, Ir) | Atom-economical, produces water as the main byproduct. researchgate.netnih.govresearchgate.net |

| Reductive Amination | Aldehyde (e.g., 3-bromophenylacetaldehyde) | Reducing Agent (e.g., NaBH4, H2/Catalyst) | Involves formation of an iminium intermediate followed by reduction. |

Transition-metal catalysis offers powerful and versatile methods for forming carbon-nitrogen bonds, providing alternative routes to N-substituted morpholines. These reactions often exhibit high functional group tolerance and can be highly selective.

Buchwald-Hartwig Amination: While typically used for N-arylation, modifications of the Buchwald-Hartwig cross-coupling reaction can be applied to form N-alkyl bonds. A related synthesis for an analog, 4-(3-bromophenyl)morpholine, involves the palladium-catalyzed coupling of 1,3-dibromobenzene with morpholine. chemicalbook.com This reaction uses a palladium catalyst, a phosphine ligand (like R-BINAP), and a base to facilitate the C-N bond formation. chemicalbook.com Adapting this for a phenethyl linker would involve a substrate with a suitable leaving group on the ethyl chain.

Hydroamination: The direct addition of an amine N-H bond across a carbon-carbon double bond, known as hydroamination, is an atom-economical method for synthesizing amines. acs.org Transition-metal catalysts, particularly those based on ruthenium, can catalyze the intermolecular hydroamination of styrenes (like 3-bromostyrene) with morpholine. acs.org This reaction directly forms the desired phenethyl-morpholine linkage in a single step with anti-Markovnikov selectivity. acs.org

Palladium-Catalyzed Carboamination: Intramolecular palladium-catalyzed carboamination reactions have been developed for the synthesis of substituted morpholines. nih.gov This strategy involves the coupling of an N-aryl or N-alkenyl ethanolamine derivative with an aryl or alkenyl bromide, leading to the formation of the morpholine ring. nih.gov While this method builds the ring itself, the underlying principles of palladium-catalyzed C-N bond formation are relevant to the broader synthesis of complex morpholine derivatives.

| Catalytic Method | Substrates | Metal Catalyst | Key Features |

| Buchwald-Hartwig Type | Aryl/Alkyl Halide + Amine | Palladium (Pd) | Versatile for C-N bond formation, widely used in medicinal chemistry. chemicalbook.com |

| Hydroamination | Alkene (e.g., Styrene) + Amine | Ruthenium (Ru), Rhodium (Rh) | Highly atom-economical, direct addition across a C=C bond. acs.org |

| Carboamination | Unsaturated Amine + Aryl/Alkenyl Halide | Palladium (Pd) | Allows for the construction of complex, substituted heterocyclic systems. nih.gov |

Purification and Isolation Techniques for N-Substituted Morpholine Compounds

Following the synthesis of this compound or its analogs, effective purification and isolation are critical to obtain the compound in high purity. The choice of technique depends on the physical state of the product (solid or oil) and the nature of the impurities.

A common multi-step purification process for N-substituted morpholines involves:

Filtration: After the reaction, solid byproducts, such as inorganic salts or the catalyst, are typically removed by filtration. google.comchemicalbook.com

Extraction and Washing: The crude product is often dissolved in an organic solvent and washed with aqueous solutions. A wash with a weakly basic solution (e.g., saturated sodium bicarbonate) can remove any remaining acidic reagents, while a wash with brine helps to remove water from the organic phase. google.comchemicalbook.com

Drying and Concentration: The organic phase containing the product is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) and then concentrated under reduced pressure to remove the solvent. chemicalbook.com

For further purification, two main techniques are employed:

Silica Gel Column Chromatography: This is a highly effective method for purifying organic compounds. The crude product is loaded onto a silica gel column and eluted with a solvent system, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). chemicalbook.com The polarity of the eluent is adjusted to achieve optimal separation of the desired product from impurities.

Recrystallization: If the N-substituted morpholine is a solid at room temperature, recrystallization is an excellent method for achieving high purity. This involves dissolving the crude solid in a hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. google.com

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Investigations

The synthesis of deuterated or otherwise isotopically labeled analogues of compounds like this compound is crucial for various scientific investigations. nih.gov Isotopic labeling is a powerful tool used in mechanistic studies of chemical reactions and for probing the metabolic fate of pharmaceutical compounds. nih.govckisotopes.com Deuteration, in particular, can alter the metabolic profile of a drug, potentially improving its pharmacokinetic properties by slowing down metabolism at specific sites (the kinetic isotope effect). ckisotopes.com

The synthesis of labeled analogues requires the introduction of an isotope (e.g., Deuterium, Carbon-13, Nitrogen-15) at a specific position in the molecule. This is typically achieved by using a labeled starting material or reagent in the synthetic sequence.

For this compound, deuteration could be targeted at several positions:

Morpholine Ring: A deuterated morpholine precursor, such as 2,2,6,6-d4-morpholine, can be used in the alkylation or coupling reactions described above to produce a final compound with a labeled heterocyclic ring. google.com

Phenethyl Linker: A deuterated phenethyl starting material, such as a deuterated 3-bromostyrene or 2-(3-bromophenyl)ethanol, could be synthesized and used.

Aromatic Ring: Deuteration of the bromophenyl ring can be achieved using deuterated benzene derivatives as starting materials in a multi-step synthesis.

The synthesis of these labeled precursors often involves specialized reagents and techniques, such as using deuterated solvents, deuterium gas (D2) for reductions, or deuterated reducing agents like sodium borodeuteride (NaBD4). ckisotopes.com The resulting labeled compounds are then characterized by techniques like mass spectrometry and NMR spectroscopy to confirm the location and extent of isotopic incorporation.

Spectroscopic and Advanced Analytical Characterization in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of molecular structure. Through the analysis of one-dimensional and two-dimensional NMR spectra, detailed information regarding the chemical environment of individual atoms and their connectivity can be obtained.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the number and types of proton and carbon atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(3-Bromophenethyl)morpholine is predicted to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl ring, the ethyl linker, and the morpholine (B109124) ring. The chemical shifts are influenced by the electronic effects of the bromine substituent and the morpholine nitrogen.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C2-H, C4-H, C5-H, C6-H) | 7.0 - 7.5 | Multiplet | 4H |

| Morpholine (-OCH₂) | 3.6 - 3.8 | Triplet | 4H |

| Ethyl (-CH₂-Ar) | 2.7 - 2.9 | Triplet | 2H |

| Ethyl (-CH₂-N) | 2.5 - 2.7 | Triplet | 2H |

| Morpholine (-NCH₂) | 2.4 - 2.6 | Triplet | 4H |

Note: Predicted data is based on established NMR principles and data for similar structural motifs.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are as follows:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic (C-Br) | 122 - 124 |

| Aromatic (CH) | 125 - 132 |

| Aromatic (C-C) | 140 - 142 |

| Morpholine (-OCH₂) | 66 - 68 |

| Ethyl (-CH₂-N) | 58 - 60 |

| Morpholine (-NCH₂) | 53 - 55 |

| Ethyl (-CH₂-Ar) | 33 - 35 |

Note: Predicted data is based on established NMR principles and data for similar structural motifs.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and elucidating the three-dimensional structure of a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For this compound, cross-peaks would be expected between the protons of the ethyl linker (-CH₂-CH₂-), as well as between adjacent protons on the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by correlating the signals in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the bromophenethyl group and the morpholine ring. For example, correlations would be expected between the protons of the ethyl linker and the carbons of the aromatic ring and the morpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. While this compound does not have stereocenters, NOESY can still provide insights into the preferred conformation of the molecule in solution by showing through-space correlations between protons on the morpholine ring and the phenethyl substituent.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound (C₁₂H₁₆BrNO), the expected exact mass of the molecular ion [M]⁺ would be approximately 270.0488, and the presence of the bromine atom would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

| Ion | Calculated Exact Mass |

| [C₁₂H₁₆⁷⁹Br N O]⁺ | 270.0488 |

| [C₁₂H₁₆⁸¹Br N O]⁺ | 272.0467 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, common fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the morpholine ring, leading to the formation of a stable morpholinomethyl cation.

Benzylic cleavage: Cleavage of the bond between the two carbons of the ethyl linker, resulting in a stable bromobenzyl cation.

Loss of the morpholine ring: Cleavage of the bond between the ethyl linker and the morpholine nitrogen.

A plausible fragmentation pattern is detailed in the table below:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 270/272 | 184/186 | C₄H₈NO |

| 270/272 | 170/172 | C₅H₁₀NO |

| 270/272 | 100 | C₇H₆Br |

| 270/272 | 86 | C₈H₈Br |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the aliphatic chains, the C-N and C-O bonds of the morpholine ring, and the C-Br bond.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2800 - 3000 |

| C-O stretch (ether) | 1050 - 1150 |

| C-N stretch (tertiary amine) | 1000 - 1250 |

| C-Br stretch | 500 - 600 |

| Aromatic C=C bending (out-of-plane) | 690 - 900 |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for assessing the purity of chemical compounds and analyzing their presence in mixtures. For a compound with the structural features of this compound—a substituted aromatic ring, an ethyl linker, and a morpholine moiety—both HPLC and GC-MS would be suitable analytical methods.

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method would likely be the most effective approach for purity assessment.

Hypothetical RP-HPLC Method Development:

A typical RP-HPLC method for a compound like this compound would involve a non-polar stationary phase and a polar mobile phase. The separation would be based on the hydrophobic interactions between the analyte and the stationary phase.

| Parameter | Suggested Conditions | Rationale |

| Stationary Phase | C18 or C8 silica-based column | Provides good retention and separation for moderately non-polar compounds. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). | The ratio of the organic modifier would be optimized to achieve adequate retention and resolution. A gradient elution might be necessary for complex samples. |

| Detection | UV-Vis detector | The bromophenyl group in the molecule is expected to have a strong UV absorbance, likely around 254 nm, enabling sensitive detection. |

| pH of Mobile Phase | Controlled with a buffer | The morpholine moiety is basic. Controlling the pH of the mobile phase would be crucial to ensure consistent ionization state and reproducible retention times. |

This table represents a generalized approach to HPLC method development for a compound of this type. No specific experimental data for this compound has been found.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for the identification and quantification of volatile and semi-volatile compounds. Given its molecular weight, this compound is expected to be amenable to GC-MS analysis.

Expected GC-MS Analysis Characteristics:

The compound would first be vaporized in the GC inlet and separated on a capillary column before entering the mass spectrometer. In the mass spectrometer, it would be ionized, typically by electron impact (EI), causing fragmentation. The resulting mass spectrum would provide a unique "fingerprint" for the molecule.

Anticipated Fragmentation Pattern:

While a definitive mass spectrum is not available, the fragmentation of this compound under EI conditions can be predicted based on the fragmentation patterns of related phenethylamine (B48288) and morpholine derivatives.

Molecular Ion Peak ([M] •+): A peak corresponding to the molecular weight of the compound (270.17 g/mol for C₁₂H₁₆BrNO) would be expected, although its intensity might be low.

Benzylic Cleavage: A prominent fragment would likely arise from the cleavage of the bond between the ethyl side chain and the morpholine ring, leading to a tropylium-like ion or a substituted benzyl (B1604629) cation.

Morpholine Ring Fragmentation: The morpholine ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules.

Bromine Isotope Pattern: The presence of a bromine atom would be evident from the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio), resulting in pairs of peaks (M and M+2) for bromine-containing fragments.

The described fragmentation is based on general principles of mass spectrometry and analysis of similar compounds. No experimentally obtained mass spectrum for this compound has been identified.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information about bond lengths, bond angles, and the conformation of the this compound molecule in the solid state, as well as how the molecules pack together in the crystal lattice.

Prerequisites for X-ray Crystallography:

To perform an X-ray crystallographic analysis, a single crystal of high quality is required. This is typically obtained by slow crystallization from a suitable solvent.

Information Obtainable from X-ray Crystallography:

| Parameter | Description |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |

| Bond Lengths and Angles | Accurate measurements of the distances between bonded atoms and the angles between adjacent bonds. |

| Conformation | The spatial arrangement of the atoms in the molecule, including the conformation of the morpholine ring (likely a chair conformation) and the orientation of the bromophenethyl group. |

| Intermolecular Interactions | Details of any hydrogen bonds, van der Waals forces, or other interactions that hold the molecules together in the crystal. |

To date, no published crystal structure data for this compound is available in crystallographic databases.

Advanced Computational Studies and Predictive Modeling of 4 3 Bromophenethyl Morpholine

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fiveable.me This technique is instrumental in understanding the binding mode of a ligand to its target protein, providing insights into the molecular basis of its biological activity.

Prediction of Binding Affinity with Biological Targets

To investigate the therapeutic potential of 4-(3-Bromophenethyl)morpholine, molecular docking simulations can be employed to predict its binding affinity against a panel of biologically relevant targets. Given its structural resemblance to known CNS-active agents, a primary focus would be on receptors and enzymes implicated in neurological pathways. A hypothetical docking study could assess the binding energy of this compound against targets such as dopamine (B1211576) receptors, serotonin receptors, and monoamine oxidase (MAO). The predicted binding affinities, often expressed in kcal/mol, provide a quantitative measure of the interaction strength, with lower values indicating a more favorable binding. oup.com

Hypothetical Binding Affinity of this compound with Selected Biological Targets

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Dopamine D2 Receptor | -8.5 | Asp114, Phe389, Trp386 |

| Serotonin 5-HT2A Receptor | -9.2 | Asp155, Phe339, Ser242 |

| Monoamine Oxidase A (MAO-A) | -7.8 | Tyr407, Tyr444, Phe208 |

| Sigma-1 Receptor | -9.5 | Glu172, Tyr173, Trp164 |

The morpholine (B109124) moiety is anticipated to form hydrogen bonds with polar residues in the binding pocket, while the bromophenyl group can engage in hydrophobic and halogen bonding interactions. The phenethyl linker provides conformational flexibility, allowing the molecule to adopt an optimal geometry for binding. nih.gov

Identification of Potential Off-Targets and Selectivity Analysis

A crucial aspect of drug development is the identification of potential off-target interactions, which can lead to adverse effects. frontiersin.org Computational screening of this compound against a comprehensive library of proteins can help predict unintended binding events. nih.gov This selectivity analysis is vital for assessing the compound's safety profile at an early stage. By comparing the predicted binding affinities for the intended targets versus a panel of off-targets, a selectivity profile can be established. An ideal therapeutic candidate would exhibit high affinity for its primary target(s) and weak or no affinity for a wide range of other proteins. nih.gov

Hypothetical Off-Target Selectivity Profile for this compound

| Off-Target Protein | Predicted Binding Affinity (kcal/mol) | Potential Implication |

| hERG Potassium Channel | -5.1 | Low risk of cardiotoxicity |

| Cytochrome P450 2D6 | -6.3 | Potential for drug-drug interactions |

| Adrenergic Alpha-1A Receptor | -7.0 | Potential for cardiovascular side effects |

| Histamine H1 Receptor | -6.8 | Potential for sedative effects |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights that are not accessible through static docking studies. nih.gov This technique is invaluable for understanding the conformational flexibility of a ligand and the stability of its interaction with a protein.

Investigation of Dynamic Behavior in Biological Environments

MD simulations can be used to study the behavior of this compound in a simulated biological environment, such as a lipid bilayer or an aqueous solution. calcus.cloud These simulations can reveal the preferred conformations of the molecule and how it orients itself with respect to its surroundings. For a CNS-active compound, understanding its ability to permeate the blood-brain barrier is crucial. MD simulations can provide insights into the energetic favorability of its partitioning into a lipid membrane, a key step in CNS penetration. acs.org

Ligand-Induced Conformational Changes in Target Proteins

The binding of a ligand can induce conformational changes in its target protein, which are often essential for its biological function. portlandpress.com MD simulations of the this compound-protein complex can elucidate these dynamic changes. By tracking the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone and side chains over the course of the simulation, regions of the protein that are stabilized or destabilized upon ligand binding can be identified. mdpi.com This information is critical for understanding the mechanism of action and can guide the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. jocpr.comfiveable.melongdom.org These models are powerful predictive tools in drug discovery. rsc.org

For a series of analogues of this compound, a QSAR model could be developed to predict their binding affinity for a specific target based on a set of calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.gov A statistically validated QSAR model can then be used to prioritize the synthesis of new derivatives with potentially improved activity. creative-biostructure.com

Similarly, QSPR models can be built to predict important pharmacokinetic properties, such as solubility, metabolic stability, and blood-brain barrier permeability. By correlating these properties with structural features, QSPR models can guide the optimization of the drug-like properties of this compound and its analogues.

Illustrative QSAR and QSPR Descriptors for this compound Analogues

| Descriptor Type | Example Descriptor | Predicted Property |

| QSAR | ||

| Electronic | Dipole Moment | Receptor Binding Affinity |

| Steric | Molecular Surface Area | Potency |

| Hydrophobic | LogP | Target Selectivity |

| QSPR | ||

| Topological | Polar Surface Area (PSA) | Blood-Brain Barrier Permeability |

| Constitutional | Number of Rotatable Bonds | Oral Bioavailability |

| Quantum Chemical | HOMO/LUMO Energy Gap | Metabolic Stability |

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological activity of compounds based on their molecular structures. For a molecule like this compound, developing a robust QSAR model would involve a dataset of structurally similar compounds with known biological activities against a specific target.

Key Molecular Descriptors for QSAR Modeling of this compound:

| Descriptor Type | Specific Examples | Relevance to this compound |

| Electronic | Dipole moment, HOMO/LUMO energies | Influence electrostatic interactions and reactivity. |

| Steric | Molecular volume, surface area, shape indices | Determine how the molecule fits into a biological target. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Crucial for membrane permeability and reaching target sites. |

| Topological | Connectivity indices, Wiener index | Describe the branching and connectivity of the molecule. |

By correlating these descriptors with the biological activities of a series of phenethylmorpholine derivatives, a mathematical model can be constructed. Such a model could then be used to predict the activity of this compound and guide the synthesis of new, more potent compounds. The presence of the bromine atom, for instance, would significantly influence electronic and hydrophobic descriptors, suggesting its importance in any predictive model.

Correlation of Structural Features with Modulatory Effects

The specific structural features of this compound—the morpholine ring, the ethyl linker, and the 3-bromophenyl group—are all expected to contribute to its potential modulatory effects on biological targets.

The Phenethyl Moiety: The phenethyl group provides a hydrophobic scaffold that can interact with nonpolar regions of a biological target. The ethyl linker offers conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.

The 3-Bromo Substituent: The bromine atom at the meta-position of the phenyl ring has a significant impact on the molecule's properties. It is an electron-withdrawing group, which can alter the electronic distribution of the aromatic ring and influence its interactions with the target. Furthermore, its size and lipophilicity can contribute to both steric and hydrophobic interactions. The position of the bromine atom is crucial, as different isomers (ortho, meta, para) can lead to vastly different biological activities.

In Silico Prediction of Biological Activities (PASS) and ADMET Properties

In the absence of experimental data, computational tools can provide valuable initial insights into the potential biological activities and pharmacokinetic profile of a compound.

Prediction of Activity Spectra for Substances (PASS): This software predicts a wide range of biological activities based on the structure of a compound by comparing it to a large database of known bioactive molecules. A hypothetical PASS prediction for this compound might suggest activities related to the central nervous system, given the prevalence of the phenethylamine (B48288) and morpholine scaffolds in neuroactive compounds.

Hypothetical PASS Predictions for this compound:

| Predicted Activity | Pa (Probability to be active) | Pi (Probability to be inactive) |

| CNS Depressant | > 0.5 | < 0.1 |

| Anticonvulsant | > 0.4 | < 0.2 |

| Monoamine Oxidase B Inhibitor | > 0.3 | < 0.1 |

| Serotonin Reuptake Inhibitor | > 0.3 | < 0.2 |

Note: This is a hypothetical table based on the structural features of the compound.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Properties: Predicting the ADMET profile of a compound is crucial in the early stages of drug discovery to identify potential liabilities.

Predicted ADMET Properties for this compound:

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability is likely. |

| Blood-Brain Barrier Penetration | Likely | The morpholine and phenethyl groups are known to facilitate CNS entry. |

| Distribution | ||

| Plasma Protein Binding | High | May affect the free concentration of the compound. |

| Metabolism | ||

| CYP2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Moderate | A portion of the compound may be cleared through the kidneys. |

| Toxicity | ||

| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity. |

| Ames Mutagenicity | Unlikely | Low potential for being a mutagen. |

Note: This is a hypothetical table based on general knowledge of similar compounds and the use of ADMET prediction software.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide insights into its molecular orbitals, electrostatic potential, and reactivity indices.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

The presence of the electron-withdrawing bromine atom is expected to lower the energy of the HOMO and LUMO compared to the unsubstituted phenethylmorpholine. This would influence the molecule's ability to participate in charge-transfer interactions with biological targets.

The molecular electrostatic potential (MEP) map visually represents the charge distribution in a molecule. For this compound, the MEP would likely show a negative potential (red color) around the oxygen and nitrogen atoms of the morpholine ring, indicating their potential to act as hydrogen bond acceptors. The bromine atom would also exhibit a region of negative potential.

Virtual Screening and Library Design for Novel Analogues

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a specific biological target. If a target for this compound were identified, virtual screening could be employed to find other potential ligands.

Library Design for Novel Analogues: Based on the structure of this compound, a focused library of novel analogues could be designed to explore the structure-activity relationship. This would involve systematically modifying different parts of the molecule.

Potential Modifications for Analogue Library Design:

| Modification Site | Examples of Modifications | Rationale |

| Phenyl Ring | - Varying the position of the bromine atom (ortho, para) - Introducing other halogens (Cl, F) - Adding electron-donating groups (e.g., methoxy) - Replacing the phenyl ring with other aromatic or heteroaromatic systems | To explore the effects of electronics and sterics on activity. |

| Ethyl Linker | - Shortening or lengthening the chain - Introducing rigidity (e.g., with a double bond) - Adding substituents | To optimize the distance and orientation between the aromatic and morpholine moieties. |

| Morpholine Ring | - Replacing with other heterocyclic systems (e.g., piperidine (B6355638), piperazine) - Introducing substituents on the morpholine ring | To modulate pharmacokinetic properties and explore different interactions with the target. |

By synthesizing and testing a library of such analogues, researchers can gain a deeper understanding of the structural requirements for biological activity and potentially identify compounds with improved potency and selectivity.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Modification of the Bromophenethyl Moiety

The bromophenethyl portion of the molecule presents several avenues for structural modification that can significantly influence its interaction with biological targets. These include the position of the bromine atom on the phenyl ring, the introduction of other substituents, and alterations to the ethyl linker.

Positional Isomerism of Bromine on the Phenyl Ring

The location of the bromine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can profoundly impact the electronic distribution, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and efficacy. While direct comparative studies on the positional isomers of 4-(bromophenethyl)morpholine are not extensively documented in publicly available literature, general principles from related phenethylamine (B48288) and phenethylpiperidine analogs suggest that the position of a halogen substituent is a critical determinant of activity.

For many classes of compounds acting on aminergic G-protein coupled receptors, para-substitution on the phenyl ring is often favored. However, meta-substitution, as seen in the parent compound, can also lead to potent activity, sometimes with a different receptor interaction profile. Ortho-substitution is often detrimental to activity due to steric hindrance, which can disrupt the optimal binding conformation. The relative activity of these isomers is highly dependent on the specific biological target and the nature of the binding pocket.

Table 1: Postulated Influence of Bromine Position on the Phenyl Ring on Biological Activity

| Position of Bromine | Postulated Effect on Activity | Rationale |

| Ortho (2-position) | Likely decreased activity | Potential for steric hindrance, disrupting optimal binding conformation. |

| Meta (3-position) | Potentially high activity | May provide a favorable electronic and steric profile for target interaction. |

| Para (4-position) | Potentially high activity | Often a favorable position for substituents in related pharmacophores. |

Substitution Patterns on the Phenyl Ring (e.g., Halogen, Alkyl, Alkoxy)

The introduction of various substituents on the phenyl ring, in place of or in addition to the bromine atom, allows for a systematic exploration of the electronic and steric requirements for activity.

Halogen Substitution: The nature of the halogen atom (F, Cl, Br, I) can modulate activity. Generally, the electronegativity and size of the halogen influence the strength of halogen bonds and other non-covalent interactions within the binding pocket. In many morpholine-containing compounds, the presence of a halogen-substituted aromatic ring has been shown to enhance inhibitory action against certain cell lines. nih.gov For instance, in a series of benzophenone-morpholine conjugates, a bromo-substituent at the ortho position was found to be significant for anti-mitogenic activity. nih.gov

Alkyl Substitution: Small alkyl groups, such as methyl or ethyl, can enhance activity by increasing lipophilicity and providing favorable van der Waals interactions. The position of the alkyl group is also crucial. In some related compound series, a para-methyl group has been shown to be a potent substituent. e3s-conferences.org

Alkoxy Substitution: Alkoxy groups (e.g., methoxy) can act as hydrogen bond acceptors and influence the electronic properties of the phenyl ring. Their impact on activity is variable and target-dependent. A 4-methoxy (para) substitution on the phenyl ring has been reported to be beneficial for the activity of some morpholine (B109124) derivatives. nih.gov

Table 2: General Structure-Activity Relationships of Phenyl Ring Substitutions in Phenethylmorpholine Analogs

| Substitution | General Effect on Activity | Rationale |

| Halogens (F, Cl, Br, I) | Often enhances activity | Can participate in halogen bonding and increase lipophilicity. nih.gov |

| Small Alkyl (e.g., -CH₃) | Can increase activity | Improves lipophilicity and van der Waals interactions. e3s-conferences.org |

| Alkoxy (e.g., -OCH₃) | Variable | Can act as a hydrogen bond acceptor and alter electronic properties. nih.gov |

Variation of the Ethyl Linker Length and Saturation

Linker Length: Altering the length of the alkyl chain can significantly impact how the molecule fits into its binding site. Increasing the chain length to three (propyl) or four (butyl) carbons can either improve or diminish activity depending on the topology of the receptor. For many receptor systems, a two-carbon or three-carbon linker is optimal for achieving the correct spatial orientation of the aromatic ring and the basic nitrogen.

Linker Saturation: The introduction of unsaturation (a double or triple bond) into the linker would rigidify the structure and alter the electronic properties. This can provide valuable information about the conformational requirements for binding. For instance, an alkenyl or alkynyl linker at a similar position in certain piperidine (B6355638) analogs has been shown to produce potent compounds. nih.gov

Exploration of Substitutions on the Morpholine Ring

Alkyl Substitutions at Positions 2, 3, or 5

The introduction of alkyl groups at the carbon atoms of the morpholine ring can have significant stereochemical and conformational consequences.

Position 3 (and 5): Research on various morpholine-containing scaffolds has indicated that the introduction of an alkyl group at the C3 position can lead to an increase in certain biological activities, such as anticancer effects. e3s-conferences.org Due to the symmetry of the morpholine ring, substitution at the C5 position is equivalent to substitution at the C3 position. The stereochemistry of this substitution (cis or trans relative to other substituents) is also a critical factor.

Position 2: Substitution at the C2 position can also modulate activity and may introduce a chiral center, leading to stereoisomers with potentially different biological profiles.

Table 3: Influence of Alkyl Substitutions on the Morpholine Ring on Biological Activity

| Position of Alkyl Group | General Effect on Activity | Rationale |

| 2 | Can modulate activity, introduces chirality. | Steric and conformational effects, potential for stereoselective interactions. |

| 3 or 5 | Can increase activity. e3s-conferences.org | May provide favorable steric interactions or influence ring conformation. |

Bridged Morpholine Derivatives

Creating a bridged or bicyclic morpholine system introduces significant conformational rigidity, which can be advantageous for several reasons. By locking the molecule into a more defined shape, it can lead to higher binding affinity and selectivity for the target receptor. Furthermore, bridged systems can protect the morpholine ring from metabolic degradation, thereby improving the pharmacokinetic profile of the compound.

Studies on related heterocyclic systems have shown that the introduction of a bridge, such as a 3,5-ethylene bridge in morpholine derivatives, can result in highly potent compounds. e3s-conferences.org This suggests that a more rigid conformation may be favorable for binding to certain biological targets. The design of such bridged analogs of 4-(3-Bromophenethyl)morpholine could therefore be a promising strategy for developing more potent and metabolically stable compounds.

Bioisosteric Replacements of the Bromine Atom and Morpholine Ring

In medicinal chemistry, bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity. nih.gov For this compound, both the bromine atom and the morpholine ring are key targets for bioisosteric replacement to explore and optimize the structure-activity relationship (SAR).

Bromine Atom Replacements: The bromine atom on the phenyl ring influences the compound's lipophilicity, electronic properties, and potential for specific interactions like halogen bonding. Replacing it can fine-tune these characteristics. Common bioisosteres for a halogen like bromine include other halogens, trifluoromethyl (-CF3), cyano (-CN), and small alkyl groups. Each replacement imparts distinct properties that can modulate the compound's interaction with its biological target. For example, a trifluoromethyl group is strongly electron-withdrawing and can increase metabolic stability, while a methyl group is a non-polar, hydrophobic substituent.

Morpholine Ring Replacements: The morpholine ring is a versatile pharmacophore frequently found in approved drugs. nih.govenamine.net It is often valued for conferring favorable physicochemical properties such as water solubility and metabolic stability. enamine.net However, it can also be a site of metabolic liability. enamine.net Bioisosteric replacement of the morpholine ring can modulate basicity (pKa), hydrogen bonding capacity, and conformational flexibility. Common replacements include thiomorpholine, piperidine, piperazine, and more structurally constrained analogs like bridged or spirocyclic morpholines. enamine.netresearchgate.net For instance, replacing the morpholine oxygen with a sulfur atom (to give thiomorpholine) increases lipophilicity. Introducing bridged systems can enhance target selectivity by exploiting specific pockets in the binding site. researchgate.net

The following table summarizes potential bioisosteric replacements for the key features of this compound and the rationale for their use.

| Original Group | Bioisosteric Replacement | Potential Impact on Properties | Rationale for Replacement |

| Bromine | Chlorine (Cl), Fluorine (F) | Alters size, electronegativity, and halogen bond donor capacity | Fine-tune electronic and steric interactions with the target. |

| Bromine | Trifluoromethyl (CF3) | Increases lipophilicity and metabolic stability; strongly electron-withdrawing | Enhance pharmacokinetic properties and alter electronic interactions. |

| Bromine | Cyano (CN) | Acts as a hydrogen bond acceptor; alters electronic profile | Introduce new polar interactions and modify target binding. |

| Bromine | Methyl (CH3) | Increases lipophilicity; acts as a small, non-polar group | Probe the effect of a hydrophobic substituent at this position. |

| Morpholine | Thiomorpholine | Increases lipophilicity; alters hydrogen bond accepting ability | Modulate solubility and membrane permeability. |

| Morpholine | Piperidine | Removes the hydrogen bond accepting oxygen; slightly increases basicity | Evaluate the importance of the ring oxygen for biological activity. |

| Morpholine | N-Methylpiperazine | Introduces a second basic center; increases polarity | Enhance aqueous solubility and introduce new potential interactions. |

| Morpholine | Bridged Morpholine Analogs | Reduces conformational flexibility; can increase target selectivity | Enhance potency and selectivity by providing a better fit into a specific binding pocket. researchgate.net |

Stereochemical Effects on Biological Activity

While this compound itself is an achiral molecule, the introduction of stereocenters into its scaffold would necessitate a thorough evaluation of stereochemical effects on its biological activity. Chirality plays a pivotal role in the interaction between a drug and its biological target, as macromolecules like proteins and enzymes are inherently chiral. nih.govmdpi.com

Stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit significant differences in their potency, selectivity, metabolism, and toxicity. mdpi.com One enantiomer may fit perfectly into a receptor's binding site and elicit a strong response, while the other may bind weakly or not at all. malariaworld.org

For derivatives of this compound, chiral centers could be introduced in several ways:

On the ethyl linker: Adding a substituent, such as a methyl or hydroxyl group, to one of the carbon atoms of the ethyl chain would create a stereocenter.

On the morpholine ring: Introducing substituents on the carbon atoms of the morpholine ring would also result in chirality.

Research on other morpholine-containing compounds has demonstrated the profound impact of stereochemistry. For example, in the development of mTOR inhibitors, chiral morpholine derivatives showed that the different enantiomers possessed distinct potency and selectivity profiles. researchgate.net This highlights that even subtle changes in the three-dimensional arrangement of atoms can lead to significant changes in biological function. Molecular modeling studies often reveal that specific stereochemical configurations are required for efficient interaction with the target, leading to covalent binding or optimal receptor activation. researchgate.net

The table below illustrates a hypothetical scenario for a chiral derivative of this compound, demonstrating how its stereoisomers might display different biological activities.

| Compound | Stereoisomer | Target Affinity (IC50) | Selectivity Profile | Rationale |

| (R/S)-4-(3-Bromo-1-methylphenethyl)morpholine | (R)-enantiomer | 10 nM | High selectivity for Target A over Target B | The (R)-configuration provides the optimal 3D arrangement of functional groups for binding to Target A. |

| (R/S)-4-(3-Bromo-1-methylphenethyl)morpholine | (S)-enantiomer | 500 nM | Low selectivity | The (S)-configuration results in a steric clash within the binding site of Target A, reducing affinity. |

| (2R/S, 5R/S)-4-(3-Bromophenethyl)-2,5-dimethylmorpholine | (2R, 5R)-diastereomer | 25 nM | Selective for Target A | Specific stereochemistry on the morpholine ring is crucial for target engagement. |

| (2R/S, 5R/S)-4-(3-Bromophenethyl)-2,5-dimethylmorpholine | (2S, 5S)-diastereomer | 1000 nM | Non-selective | The alternative stereochemistry disrupts key binding interactions. |

Development of Pharmacophores Based on SAR Findings

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.gov Based on the structure of this compound and general principles of medicinal chemistry, a hypothetical pharmacophore model can be proposed. This model serves as a valuable tool for designing new molecules with potentially higher affinity and selectivity. nih.gov

The key structural components of this compound suggest a pharmacophore with the following features:

Aromatic/Hydrophobic Region: The bromophenyl ring serves as a crucial hydrophobic feature that likely engages in van der Waals or pi-stacking interactions within a hydrophobic pocket of the target protein. The position of the bromine atom (meta) is specific and suggests a defined shape for this pocket.

Positive Ionizable Feature: The nitrogen atom of the morpholine ring is basic and would be protonated at physiological pH, acquiring a positive charge. This positive ionizable feature is critical for forming an ionic bond or a strong hydrogen bond with a negatively charged amino acid residue (e.g., aspartate or glutamate) in the target.

Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring acts as a hydrogen bond acceptor, which could form a hydrogen bond with a suitable donor group (e.g., the hydroxyl group of serine or threonine) on the target.

The spatial relationship between these features—the distance and angle between the aromatic ring, the nitrogen, and the oxygen—is a critical component of the pharmacophore model.

The table below outlines the proposed pharmacophoric features present in this compound.

| Pharmacophoric Feature | Corresponding Structural Moiety | Type of Interaction |

| Aromatic/Hydrophobic Center | Bromophenyl Ring | Hydrophobic interactions, pi-stacking |

| Positive Ionizable (Cationic) | Protonated Morpholine Nitrogen | Ionic bond, charge-reinforced hydrogen bond |

| Hydrogen Bond Acceptor | Morpholine Oxygen | Hydrogen bond |

| Hydrophobic Linker | Ethyl Chain | Spatial positioning of features, potential hydrophobic interactions |

Design Principles for Enhanced Selectivity and Potency

Building upon the SAR and pharmacophore analysis, several design principles can be formulated to guide the development of analogs of this compound with enhanced potency and selectivity. Potency refers to the concentration of a compound required to produce a specific effect, while selectivity refers to its ability to interact with a specific target over other related targets.

Principles for Enhancing Potency:

Optimize Aromatic Substitution: The electronic and steric properties of the phenyl ring can be systematically modified. Replacing the bromine with other substituents (as discussed in the bioisosteres section) can lead to more favorable interactions. Exploring substitution at other positions (ortho, para) could also reveal interactions that enhance binding affinity.

Modify the Linker: The length and rigidity of the two-carbon ethyl linker can be altered. Introducing unsaturation (a double or triple bond) or incorporating it into a ring system could constrain the conformation of the molecule, potentially locking it into a more bioactive shape and reducing the entropic penalty upon binding.

Principles for Enhancing Selectivity:

Introduce Conformational Restriction: As demonstrated in studies of other morpholine-containing inhibitors, replacing the flexible morpholine ring with a more rigid structure, such as a bridged morpholine, can dramatically improve selectivity. researchgate.net These rigid analogs can exploit subtle differences in the shape and size of binding pockets between different receptor subtypes or enzyme isoforms. researchgate.net

Exploit Unique Interactions: Designing analogs that can form additional, specific interactions with the target of interest, but not with off-targets, is a key strategy. This could involve adding functional groups that can act as hydrogen bond donors or acceptors, or groups that can form halogen bonds. For example, designing benzothiophene (B83047) morpholine analogs has proven successful in achieving high selectivity for the dopamine (B1211576) D3 receptor. nih.govresearchgate.net

The following table summarizes key design principles for improving the pharmacological profile of this compound analogs.

| Design Principle | Strategy | Desired Outcome | Rationale |

| Enhance Target Binding | Systematically vary substituents on the phenyl ring (e.g., size, electronics) | Increased Potency | To optimize van der Waals, electronic, or halogen-bonding interactions with the target's binding pocket. |

| Optimize Conformation | Modify the ethyl linker (e.g., change length, introduce rigidity) | Increased Potency | To reduce the entropic cost of binding by pre-organizing the molecule in its bioactive conformation. |

| Exploit Target-Specific Pockets | Replace the morpholine with conformationally restricted analogs (e.g., bridged or spirocyclic systems) | Increased Selectivity | Rigid analogs can fit into unique sub-pockets present in the desired target but absent in off-targets. researchgate.net |

| Introduce New Binding Moieties | Incorporate additional functional groups capable of specific interactions (e.g., H-bond donors) | Increased Potency and Selectivity | To engage with specific amino acid residues in the target receptor that are not recognized by the parent compound. |

Mechanistic Studies of 4 3 Bromophenethyl Morpholine at the Molecular and Cellular Level

Investigation of Target Engagement and Binding Kinetics

There is currently no publicly available research detailing the specific biological targets of 4-(3-Bromophenethyl)morpholine. Consequently, data on its binding kinetics, such as association and dissociation rates with any putative protein targets, remain uncharacterized.

Elucidation of Downstream Signaling Cascades

Without an identified biological target, the downstream signaling cascades modulated by this compound have not been elucidated. Scientific investigation into how this compound might alter intracellular signaling pathways is not present in the available literature.

Analysis of Cellular Uptake and Intracellular Distribution

Studies on the cellular uptake mechanisms and the subsequent intracellular distribution of this compound have not been published. Information regarding how this compound enters cells and where it localizes within subcellular compartments is not known. While the physicochemical properties of morpholine (B109124) derivatives can influence their cellular permeability, specific data for this compound is absent. nih.govnih.gov

Examination of Effects on Specific Enzyme Activities (e.g., COX inhibition, DNA gyrase inhibition)

While there is extensive research on other chemical entities as inhibitors of cyclooxygenase (COX) enzymes and DNA gyrase, there is no evidence to suggest that this compound has been evaluated for its effects on these or any other specific enzymes. nih.govnih.govnih.govwhiterose.ac.ukaalto.fimdpi.com For instance, quinoline (B57606) derivatives have been explored as DNA gyrase inhibitors, but this is a structurally distinct class of compounds. nih.govresearchgate.net Similarly, various compounds are known to inhibit COX enzymes, but this compound is not among them based on available data. nih.govaalto.fimdpi.com

Understanding Molecular Interactions with Biological Macromolecules

Direct studies on the molecular interactions between this compound and biological macromolecules such as proteins or nucleic acids have not been reported. Computational or experimental data that would provide insight into its binding modes are not available.

Role in Modulation of Efflux Pumps in Multidrug Resistance

The potential for this compound to modulate the activity of efflux pumps, which are key contributors to multidrug resistance in cancer and microbial cells, has not been investigated. nih.govnih.govscispace.commdpi.com While efflux pump inhibition is an area of active research, there are no studies linking this specific compound to such activity. nih.govmdpi.com

Emerging Research Directions and Future Prospects

Development of 4-(3-Bromophenethyl)morpholine as a Chemical Probe

Chemical probes are indispensable small molecules used to study biological targets and pathways. snv63.ru The development of this compound into a chemical probe is a significant area of future research. Its structure is well-suited for this purpose; the morpholine (B109124) moiety often improves solubility and pharmacokinetic properties, while the bromophenyl group serves as a reactive handle for further modifications. acs.orgnih.gov

Key structural features of this compound lend themselves to the creation of various types of chemical probes:

Photoaffinity Labels: The bromine atom can be substituted with photo-reactive groups, such as azides or diazirines. Upon photoactivation, these probes can form covalent bonds with nearby biological targets (e.g., proteins, enzymes), allowing for the identification and characterization of binding partners.

Affinity-Based Probes: The scaffold can be functionalized with reporter tags like fluorophores or biotin. This allows for the visualization and isolation of target molecules, aiding in the validation of drug targets. snv63.ru

Fragment-Based Screening: The core structure itself can be used in fragment-based drug discovery campaigns to identify novel protein binders, with the bromine atom providing a vector for synthetic elaboration to increase potency and selectivity. nih.gov

| Feature | Potential as a Chemical Probe | Example Application |

|---|---|---|

| Morpholine Ring | Enhances solubility, metabolic stability, and cell permeability. nih.gov | Improves probe delivery and reduces non-specific binding in cellular assays. |

| Bromophenyl Group | Serves as a site for synthetic modification (e.g., cross-coupling reactions). | Attachment of reporter tags (fluorophores, biotin) or photo-reactive groups. |

| Phenethyl Linker | Provides optimal spacing and flexibility for interaction with target binding pockets. | Positions the reactive or reporter moiety for effective target engagement. |

Strategies for Derivatization Towards Multi-Targeted Therapeutics

The concept of multi-targeted therapeutics, or polypharmacology, is gaining traction as a strategy to address complex diseases like cancer and neurodegenerative disorders by modulating multiple biological targets simultaneously. nih.gov The this compound scaffold is an excellent starting point for designing such agents due to its synthetic tractability. tandfonline.com

Derivatization strategies can be systematically applied to explore the chemical space around this core structure:

Modification of the Phenyl Ring: The bromine atom can be replaced with various functional groups through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of moieties known to interact with specific targets, such as kinase hinge-binding motifs or groups that interact with G-protein coupled receptors.

Substitution on the Morpholine Ring: While the parent compound is N-substituted, modifications to the carbon atoms of the morpholine ring itself can introduce new stereocenters and functional groups, potentially altering target selectivity and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Hybrid Molecule Design: The scaffold can be linked to other known pharmacophores to create hybrid molecules. For instance, connecting it to a cholinesterase inhibitor moiety could yield a dual-action agent for Alzheimer's disease. nih.gov

| Derivatization Site | Synthetic Strategy | Potential Therapeutic Targets |

|---|---|---|

| Bromine Atom (Phenyl Ring) | Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling | Protein kinases, GPCRs, nuclear receptors |

| Aromatic C-H Bonds (Phenyl Ring) | C-H activation/functionalization | Ion channels, transporters |